

A Comparative Analysis of Theoretical and Experimental Data for 1Phenylcyclobutanecarbaldehyde

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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of key chemical entities is paramount. This guide provides a detailed comparison of the theoretical and experimental data for **1-phenylcyclobutanecarbaldehyde**, a valuable building block in organic synthesis.

This document summarizes the available theoretical and experimental data for **1- phenylcyclobutanecarbaldehyde**, including its physical properties and spectroscopic characteristics. The synthesis of this compound is also detailed, drawing from established literature. This comparative analysis aims to provide a comprehensive resource for those utilizing this compound in their research endeavors.

Physicochemical Properties: A Tale of Two Data Sets

The physical properties of **1-phenylcyclobutanecarbaldehyde** have been predicted through computational models and determined through laboratory experimentation. A comparison of these values provides insight into the accuracy of theoretical predictions and offers a baseline for experimental verification.



Property	Theoretical Value	Experimental Value
Molecular Weight	160.21 g/mol [1]	Not Applicable
Boiling Point	-	95-97 °C[2]
Density	1.03 g/cm³ (Predicted)	Not Reported
Refractive Index	1.53 (Predicted)	Not Reported

Note: Theoretical values are often computed and may not have been experimentally verified.

Spectroscopic Fingerprints: Unveiling the Molecular Structure

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. While a complete set of experimentally verified spectra for **1**-**phenylcyclobutanecarbaldehyde** is not readily available in a single consolidated source, this guide compiles the expected characteristic signals based on the compound's structure and data from related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methine, and cyclobutyl protons.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.2 - 7.5	Multiplet	5H
Aldehydic (CHO)	9.5 - 10.0	Singlet	1H
Cyclobutyl (CH ₂)	1.8 - 2.8	Multiplet	6H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.



Carbon	Expected Chemical Shift (δ, ppm)
Aldehydic (C=O)	195 - 205
Aromatic (C ₆ H ₅)	125 - 145
Quaternary Cyclobutyl (C-Ph)	50 - 60
Cyclobutyl (CH ₂)	20 - 40

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Functional Group	Expected Absorption (cm ⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	2720 and 2820	Medium (two bands)
C=C (Aromatic)	1450 - 1600	Medium to Weak
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

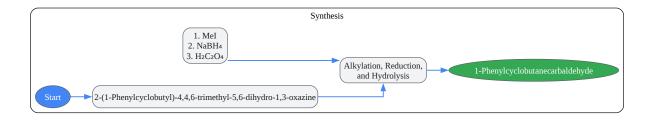
lon	Expected m/z
[M] ⁺ (Molecular Ion)	160
[M-CHO]+	131
[C ₆ H ₅] ⁺	77



Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbaldehyde

The synthesis of **1-phenylcyclobutanecarbaldehyde** has been reported by Meyers et al. in The Journal of Organic Chemistry, 1973, 38 (1), pp 36–56. The procedure involves the use of a dihydro-1,3-oxazine intermediate.

Experimental Workflow



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Caption: Synthetic workflow for 1-phenylcyclobutanecarbaldehyde.

Detailed Methodology

Step 1: Formation of the Methiodide Salt 2-(1-Phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is dissolved in acetonitrile and treated with an excess of methyl iodide. The mixture is stirred at room temperature until the precipitation of the methiodide salt is complete.

Step 2: Reduction of the Methiodide Salt The methiodide salt is suspended in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction is complete.

Step 3: Hydrolysis to the Aldehyde The ethanolic solution is concentrated, and the residue is dissolved in a mixture of tetrahydrofuran and water. Oxalic acid is added, and the mixture is

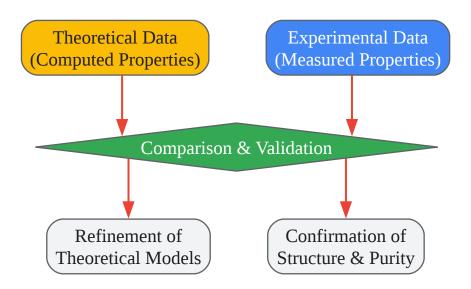


heated at reflux to effect hydrolysis.

Step 4: Work-up and Purification The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford **1-phenylcyclobutanecarbaldehyde**.

Logical Comparison of Data

The comparison between theoretical and experimental data is a fundamental aspect of chemical research. It allows for the validation of computational models and provides a deeper understanding of molecular properties.



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Caption: The interplay between theoretical and experimental data.

This guide serves as a starting point for researchers working with **1- phenylcyclobutanecarbaldehyde**. While a comprehensive set of experimental data remains to be fully compiled in the literature, the information provided herein offers a solid foundation for its synthesis, characterization, and application. Researchers are encouraged to perform their own analyses to contribute to the collective understanding of this important chemical compound.



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